N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide
Description
Properties
IUPAC Name |
(E)-N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3/c19-17(9-6-13-4-2-1-3-5-13)18-14-7-8-15-16(12-14)21-11-10-20-15/h1-6,9,14-16H,7-8,10-12H2,(H,18,19)/b9-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZMFBSJSOWWOP-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C=CC3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2C(CC1NC(=O)/C=C/C3=CC=CC=C3)OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide typically involves the reaction of N-2,3-dihydrobenzo[1,4]dioxin-6-amine with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Oxidized derivatives of the cinnamamide moiety.
Reduction: Reduced forms of the amide group or the aromatic ring.
Substitution: Substituted derivatives at the amide nitrogen or the aromatic ring.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of bacterial growth or modulation of cellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide and related compounds:
Key Observations :
- Saturation of Benzodioxin Core : The octahydrobenzodioxin core in the target compound enhances conformational rigidity and lipophilicity compared to 2,3-dihydrobenzodioxin derivatives. This may influence membrane permeability and binding affinity in biological systems.
- In contrast, oxadiazole-containing derivatives (e.g., compound 22 in ) introduce heterocyclic rigidity, which can modulate electronic properties and metabolic stability.
- Pharmacological Potential: Compounds like (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide exhibit anti-neuroinflammatory activity, suggesting that benzodioxin derivatives with conjugated amides may have therapeutic relevance .
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW ~293.4 g/mol) is heavier than dihydrobenzodioxin derivatives like N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propionamide (MW 207.23 g/mol) . The cinnamamide group may reduce aqueous solubility compared to smaller amides.
- Purity and Stability : Analogous compounds (e.g., oxadiazoles) are reported as white solids with >95% purity via HPLC, suggesting that the target compound could exhibit similar stability .
Biological Activity
N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide is a synthetic organic compound notable for its unique structure, which combines an octahydrobenzo[b][1,4]dioxin moiety with a cinnamide group. Its molecular formula is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. This compound has attracted attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. Preliminary studies indicate that it may selectively bind to dopamine receptors, particularly the D4 subtype. This interaction could modulate neurotransmitter activity and influence various physiological processes, suggesting potential applications in treating neurodegenerative diseases or conditions related to neurotransmitter dysregulation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. It has been investigated for its effects against both bacterial and fungal strains. The compound's structural features may enhance its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways in pathogens.
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds. Below is a summary table illustrating these comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,3-Dihydrobenzo[b][1,4]dioxin | Bicyclic dioxin structure | Primarily studied for neuroactivity without cinnamide linkage |
| Benzodioxole derivatives | Dioxole ring systems | Often used in pharmacology but may lack specific receptor interactions |
| Cinnamamide derivatives | Cinnamic acid linkage | Focused on anti-inflammatory properties rather than neuroactivity |
This compound's unique combination of structural elements distinguishes it from these compounds and may confer specific pharmacological benefits not observed in others.
Study on Antimicrobial Activity
A study conducted on the antimicrobial efficacy of this compound revealed significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods. The results indicated that the compound effectively inhibited growth at concentrations as low as 50 µg/mL for certain strains.
Neuropharmacological Evaluation
In a neuropharmacological evaluation, this compound demonstrated a promising profile in modulating dopamine receptor activity. Binding affinity assays indicated that the compound selectively binds to the D4 receptor subtype with a Ki value in the micromolar range. This suggests potential therapeutic applications for conditions such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-(octahydrobenzo[b][1,4]dioxin-6-yl)cinnamamide?
- Methodological Answer : The compound is typically synthesized via a cinnamoyl chloride coupling reaction with the octahydrobenzo[b][1,4]dioxin-6-amine precursor. Key steps include:
- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis.
- Catalysis : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) as a base to drive the amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What spectroscopic methods are recommended for structural elucidation of this compound?
- Methodological Answer : A multi-technique approach ensures accuracy:
-
NMR : 1H/13C NMR to confirm hydrogen/carbon environments (e.g., cinnamoyl doublet at δ 6.5–7.5 ppm, dioxin ring protons at δ 4.0–5.0 ppm) .
-
Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
-
IR Spectroscopy : Stretching frequencies for amide (1650–1700 cm⁻¹) and ether (1100–1250 cm⁻¹) bonds .
Technique Key Peaks/Conditions Purpose 1H NMR δ 6.5–7.5 (cinnamoyl) Confirm aromaticity ESI-MS [M+H]+ at m/z ~350 Molecular weight validation
Q. How should researchers design initial biological activity assays for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., proteases, kinases) with IC50 determination .
- Cellular Models : Dose-response curves in cancer cell lines (e.g., MTT assay) with controls for solvent toxicity .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for scalable synthesis?
- Methodological Answer : Apply a 2^k factorial design to evaluate variables (temperature, catalyst concentration, solvent ratio):
- Variables : Temperature (25°C vs. 50°C), catalyst loading (5% vs. 10%), and solvent polarity (THF vs. DCM).
- Response Metrics : Yield, purity (HPLC area%), and reaction time .
- Statistical Analysis : ANOVA to identify significant factors and interaction effects .
Q. What strategies validate the proposed mechanism of action in biological systems?
- Methodological Answer : Combine in silico and experimental validation:
- Molecular Docking : Use AutoDock Vina to predict binding affinity to target proteins (e.g., COX-2, EGFR) .
- Isotopic Labeling : Synthesize deuterated analogs to track metabolic pathways via LC-MS/MS .
- Knockdown Assays : siRNA-mediated gene silencing to confirm target dependency in cellular models .
Q. How should researchers address contradictory results in biological activity assays?
- Methodological Answer : Conduct systematic replication studies:
- Control Standardization : Ensure consistent cell passage numbers, serum batches, and incubation times .
- Meta-Analysis : Compare data across labs using standardized metrics (e.g., pIC50 values) and assess publication bias .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to identify off-target effects confounding activity .
Q. What computational tools are suitable for predicting the compound’s reactivity in novel reactions?
- Methodological Answer : Leverage quantum mechanical (QM) and machine learning (ML) approaches:
-
Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
-
Tool Application Reference Gaussian 16 Transition state analysis COMSOL Multiphysics Reaction kinetics modeling
Theoretical and Methodological Frameworks
Q. How can a theoretical framework guide research on this compound’s pharmacokinetics?
- Methodological Answer : Anchor studies to the Lipinski Rule of Five and Henderson-Hasselbalch equation :
- Lipinski Compliance : Assess logP (<5), molecular weight (<500 Da) for oral bioavailability .
- Ionization State : Calculate pKa (via MarvinSketch) to predict absorption at physiological pH .
Q. What methodologies ensure reproducibility in spectral data interpretation?
- Methodological Answer : Adopt standardized protocols:
- NMR Referencing : Use tetramethylsilane (TMS) or residual solvent peaks for chemical shift calibration .
- Open Data Practices : Share raw spectra (e.g., via Zenodo) for peer validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
